2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
Molecular Formula |
C7H4ClF3N4 |
|---|---|
Molecular Weight |
236.58 g/mol |
IUPAC Name |
6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C7H4ClF3N4/c8-3-1-4(7(9,10)11)5-13-6(12)14-15(5)2-3/h1-2H,(H2,12,14) |
InChI Key |
JBYFEYDRKLLMIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=NN2C=C1Cl)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Amino-6-chloro-8-(trifluoromethyl)-triazolo[1,5-a]pyridine
General Synthetic Strategy
The synthesis of 2-Amino-6-chloro-8-(trifluoromethyl)-triazolo[1,5-a]pyridine generally involves the construction of the fused triazolo[1,5-a]pyridine ring system through condensation reactions of appropriately substituted precursors, followed by functional group modifications such as chlorination and amination.
A common approach includes:
- Formation of the triazolopyridine core by cyclization of substituted β-diketones or β-dialdehydes with aminoguanidine derivatives.
- Introduction of the trifluoromethyl group at the 8-position via starting materials or through electrophilic trifluoromethylation.
- Chlorination at the 6-position using reagents like phosphorus oxychloride.
- Amination at the 2-position to install the amino group.
Specific Synthetic Routes
Cyclization via β-Diketones or β-Dialdehydes
Khomenko et al. (2021) reported the synthesis oftriazolo[1,5-a]pyridine derivatives by condensation of β-diketones or β-dialdehydes with aminoguanidine, leading to the formation of the fused triazolopyridine ring system. Although their work focused on carbonitrile derivatives, the methodology is adaptable for the synthesis of amino-substituted analogs, including the target compound. Characterization was confirmed by MS spectrometry and various NMR techniques, with crystal structures confirming planar molecular conformations.
Chlorination and Amination Steps
Starting from the triazolopyridine intermediate, chlorination at the 6-position is typically achieved using phosphorus oxychloride (POCl3), which converts hydroxyl or amino precursors into chloro derivatives with high yield (up to 94%). Subsequent nucleophilic substitution with ammonia or amines introduces the amino group at the 2-position, providing the 2-amino functionality.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at the 8-position is usually introduced via the use of trifluoromethyl-substituted starting materials or by electrophilic trifluoromethylation reactions. The presence of this electron-withdrawing group is crucial for biological activity and affects the physicochemical properties of the molecule.
Representative Synthetic Procedure
A representative synthetic route adapted from the literature is summarized below:
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation of β-diketone with aminoguanidine carbonate | Reflux in pyridine or acetic acid | ~40-88 | Formation of triazolopyridine core |
| 2 | Chlorination with phosphorus oxychloride | Reflux, POCl3 | ~90-94 | Introduction of 6-chloro substituent |
| 3 | Amination with ammonia or amines | Methanolic ammonia, room temperature | 80-90 | Installation of 2-amino group |
| 4 | Purification | Recrystallization or chromatography | - | Ensures compound purity |
This sequence yields 2-Amino-6-chloro-8-(trifluoromethyl)-triazolo[1,5-a]pyridine with good overall yield and purity.
Analytical Characterization
The synthesized compounds are typically characterized by:
- Mass spectrometry (MS) to confirm molecular weight.
- Nuclear Magnetic Resonance (NMR) spectroscopy including ^1H, ^13C, and ^19F NMR to confirm structural details and trifluoromethyl incorporation.
- Infrared (IR) spectroscopy to identify functional groups.
- X-ray crystallography for definitive structural confirmation and to study molecular planarity.
Research Results and Discussion
Yield and Purity
The synthetic methods reported achieve high yields in key steps such as chlorination and amination, often exceeding 85%. The condensation step to form the triazolopyridine core may have moderate yields (40-88%) depending on reaction conditions and starting materials.
Structure-Activity Relationship (SAR) Insights
While the focus here is on preparation, SAR studies indicate that the 2-amino and 6-chloro substitutions, along with the 8-trifluoromethyl group, are critical for biological activity, including anti-tubercular and anti-tumor effects. Modifications at these positions can significantly alter potency and selectivity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| β-Diketone condensation | β-Diketone, aminoguanidine carbonate | Reflux in pyridine or acetic acid | 40-88% | Direct core formation | Moderate yield, requires purification |
| Chlorination | Phosphorus oxychloride | Reflux | 90-94% | High yield, straightforward | Requires careful handling of POCl3 |
| Amination | Methanolic ammonia or amines | Room temperature | 80-90% | Efficient substitution | Sensitive to moisture |
| Trifluoromethyl introduction | Trifluoromethylated precursors or reagents | Varies | High (depends on method) | Enhances activity | May require specialized reagents |
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield corresponding oxidized or reduced products.
Cyclization Reactions: The triazole and pyridine rings can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridine derivatives, oxidized or reduced forms of the compound, and more complex heterocyclic structures resulting from cyclization reactions .
Scientific Research Applications
2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer, antifungal, and antibacterial properties.
Biological Studies: It is used as a tool compound to study various biological pathways and molecular targets, including enzymes and receptors.
Material Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and fluorescent probes.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate the activity of receptors by acting as an agonist or antagonist, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of [1,2,4]triazolo[1,5-a]pyridine derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations :
- Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity, critical for membrane penetration in agrochemicals (e.g., herbicides) .
- Halogen Substituents (Cl, Br, F) : Electron-withdrawing groups improve binding to enzymatic targets (e.g., acetolactate synthase (ALS) in herbicides) .
- Amino (-NH₂) vs.
Example Pathway for Target Compound :
Core Formation: Condensation of 2-aminopyridine derivatives with triazole precursors.
Substituent Introduction : Sequential halogenation (Cl at C6) and trifluoromethylation (CF₃ at C8) using Cu-catalyzed cross-coupling or electrophilic substitution.
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight | LogP (Predicted) |
|---|---|---|---|
| Target Compound | C₇H₅ClF₃N₄ | 252.6 | 2.8 |
| 6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | C₆H₄ClFN₄ | 186.6 | 1.5 |
| 8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine | C₈H₅BrF₃N₃ | 280.0 | 3.2 |
Biological Activity
2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a synthetic compound belonging to the class of triazolopyridines. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C7H5ClF3N5
- Molecular Weight : 239.59 g/mol
Antimicrobial Activity
Recent studies have indicated that derivatives of triazolo[1,5-a]pyridines exhibit significant antimicrobial properties. For instance:
- In vitro Studies : The compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 12.5 to 50 µg/mL depending on the strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
This data suggests that the compound may serve as a potential lead for developing new antimicrobial agents.
Anti-parasitic Activity
The compound has also been evaluated for its anti-parasitic effects, particularly against Cryptosporidium parvum, a significant pathogen causing cryptosporidiosis. In a study evaluating various triazolopyridine derivatives:
- Potency : The compound exhibited an EC50 value of 0.17 µM against C. parvum, indicating strong efficacy in inhibiting parasite growth in vitro.
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis has been conducted to understand how modifications to the triazolo[1,5-a]pyridine scaffold affect biological activity. Key findings include:
- Substitutions at the 8-position with trifluoromethyl groups enhance potency against C. parvum.
- Modifications in the amino group significantly influence binding affinity to target receptors.
Case Study 1: Antimicrobial Screening
In a recent screening of triazolo[1,5-a]pyridine derivatives, researchers synthesized various analogs and tested their antimicrobial properties:
- Results : Among the synthesized compounds, this compound showed superior activity compared to other derivatives.
Case Study 2: Anti-Cryptosporidial Activity
A study evaluated the efficacy of this compound in mouse models infected with C. parvum:
- Findings : The compound not only reduced oocyst shedding but also improved survival rates in treated mice compared to control groups.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography or preparative HPLC.
Basic: How is the structural integrity of this compound confirmed in synthetic workflows?
Methodological Answer:
Structural validation employs:
- X-ray crystallography : Resolves bond lengths/angles (e.g., C–N bonds ~1.34 Å, triazole-pyridine dihedral angles ~55–72°) .
- NMR spectroscopy :
- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 251.2) .
Basic: What biological activities have been reported for this compound?
Methodological Answer:
While direct data on this compound is limited, structurally related triazolopyridines exhibit:
- Antimicrobial activity : Tested via microdilution assays (MIC values: 2–16 µg/mL against S. aureus and C. albicans) .
- Enzyme inhibition : PDE10 inhibition assays (IC₅₀ ~50 nM) using radioactive substrate displacement .
Experimental Design : - Use positive controls (e.g., ciprofloxacin for antimicrobial tests).
- Validate target engagement via kinetic studies or crystallography .
Advanced: How can reaction yields be optimized for trifluoromethylation steps?
Methodological Answer:
- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) to enhance CN⁻ insertion efficiency .
- Solvent effects : Use polar aprotic solvents (DMF or DMSO) to stabilize intermediates.
- Temperature control : Gradual heating (ramp from 50°C to 100°C) reduces side reactions .
- Additives : Add K₂CO₃ (2 eq.) to scavenge HBr byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
